molecular formula C16H18OSe B12517561 Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- CAS No. 820963-18-6

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-

Cat. No.: B12517561
CAS No.: 820963-18-6
M. Wt: 305.3 g/mol
InChI Key: FANIUXMJGNNGCJ-UHFFFAOYSA-N
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Description

Bicyclo[420]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- is a complex organic compound characterized by its bicyclic structure This compound features a unique arrangement of carbon atoms forming a bicyclo[420]octane ring system, with additional functional groups including an ethylseleno group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the ethylseleno group can be achieved through nucleophilic substitution reactions, where an ethylseleno reagent reacts with a suitable precursor. The phenyl group is often introduced via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- undergoes various chemical reactions, including:

    Oxidation: The ethylseleno group can be oxidized to form selenoxides or selenones.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- involves its interaction with molecular targets and pathways. The ethylseleno group can participate in redox reactions, influencing cellular oxidative stress. The phenyl group can interact with aromatic receptors, potentially modulating biological pathways. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]oct-7-ene: Lacks the ethylseleno and phenyl groups, resulting in different chemical properties.

    Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl-: Contains an ethenyl group instead of the ethylseleno group.

    Bicyclo[4.2.0]oct-1-ene, 7-exo-ethenyl-: Another structural isomer with different functional groups.

Uniqueness

Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- is unique due to the presence of the ethylseleno group, which imparts distinct redox properties. The combination of the bicyclic structure with the phenyl group also enhances its potential for specific interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

820963-18-6

Molecular Formula

C16H18OSe

Molecular Weight

305.3 g/mol

IUPAC Name

8-ethylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one

InChI

InChI=1S/C16H18OSe/c1-2-18-16-14(11-7-4-3-5-8-11)12-9-6-10-13(17)15(12)16/h3-5,7-8,12,15H,2,6,9-10H2,1H3

InChI Key

FANIUXMJGNNGCJ-UHFFFAOYSA-N

Canonical SMILES

CC[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3

Origin of Product

United States

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